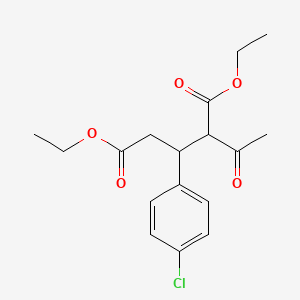
Diethyl 2-Aceto-3-(4-chlorophenyl)glutarate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl 2-Aceto-3-(4-chlorophenyl)glutarate is a chemical compound with the molecular formula C17H21ClO5 and a molecular weight of 340.80 . It is primarily used in research settings, particularly in the fields of organic synthesis and proteomics . This compound is characterized by its solid physical state and its solubility in chloroform and hot ethanol .
Vorbereitungsmethoden
The synthesis of Diethyl 2-Aceto-3-(4-chlorophenyl)glutarate involves several steps. One common method includes the reaction of diethyl glutarate with 4-chlorobenzaldehyde in the presence of a base, followed by acetylation . The reaction conditions typically involve the use of solvents like chloroform and ethanol, and the process is carried out at controlled temperatures to ensure the desired product is obtained . Industrial production methods may involve similar steps but are scaled up to produce larger quantities of the compound.
Analyse Chemischer Reaktionen
Diethyl 2-Aceto-3-(4-chlorophenyl)glutarate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Wissenschaftliche Forschungsanwendungen
Diethyl 2-Aceto-3-(4-chlorophenyl)glutarate is widely used in scientific research, particularly in the fields of chemistry and biology . In chemistry, it serves as a building block for the synthesis of more complex molecules . In biology, it is used in proteomics research to study protein interactions and functions .
Wirkmechanismus
The mechanism of action of Diethyl 2-Aceto-3-(4-chlorophenyl)glutarate involves its interaction with specific molecular targets and pathways . The compound may act as an inhibitor or activator of certain enzymes, thereby affecting various biochemical processes . The exact molecular targets and pathways involved depend on the specific context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Diethyl 2-Aceto-3-(4-chlorophenyl)glutarate can be compared with other similar compounds, such as diethyl glutarate and diethyl 2-acetyl-3-(4-chlorophenyl)pentanedioate . While these compounds share some structural similarities, this compound is unique in its specific functional groups and reactivity . This uniqueness makes it particularly valuable in certain research applications .
Eigenschaften
IUPAC Name |
diethyl 2-acetyl-3-(4-chlorophenyl)pentanedioate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21ClO5/c1-4-22-15(20)10-14(12-6-8-13(18)9-7-12)16(11(3)19)17(21)23-5-2/h6-9,14,16H,4-5,10H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWZWIAJXDJOYLJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C1=CC=C(C=C1)Cl)C(C(=O)C)C(=O)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60675839 |
Source


|
| Record name | Diethyl 2-acetyl-3-(4-chlorophenyl)pentanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60675839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1076199-96-6 |
Source


|
| Record name | Diethyl 2-acetyl-3-(4-chlorophenyl)pentanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60675839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














